molecular formula C14H13FO3 B6374344 4-(3,4-Dimethoxyphenyl)-3-fluorophenol CAS No. 1261965-60-9

4-(3,4-Dimethoxyphenyl)-3-fluorophenol

Cat. No.: B6374344
CAS No.: 1261965-60-9
M. Wt: 248.25 g/mol
InChI Key: PSPXMSVUZUAGMD-UHFFFAOYSA-N
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Description

4-(3,4-Dimethoxyphenyl)-3-fluorophenol is an organic compound that features a phenol group substituted with a fluorine atom and two methoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,4-Dimethoxyphenyl)-3-fluorophenol can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds. This reaction typically employs a palladium catalyst and boron reagents under mild conditions . Another method involves the use of Povarov cycloaddition reactions, which can be followed by N-furoylation processes .

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions due to their efficiency and scalability. The choice of reagents and catalysts can be optimized to enhance yield and reduce costs.

Chemical Reactions Analysis

Types of Reactions

4-(3,4-Dimethoxyphenyl)-3-fluorophenol undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the fluorine-substituted position, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or hydrocarbons.

Scientific Research Applications

4-(3,4-Dimethoxyphenyl)-3-fluorophenol has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(3,4-Dimethoxyphenyl)-3-fluorophenol involves its interaction with specific molecular targets. The presence of the fluorine atom and methoxy groups can influence its binding affinity and specificity towards enzymes or receptors. The compound may act by inhibiting or activating these targets, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(3,4-Dimethoxyphenyl)-3-fluorophenol is unique due to the presence of the fluorine atom, which can significantly alter its chemical reactivity and biological activity compared to similar compounds. This makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

4-(3,4-dimethoxyphenyl)-3-fluorophenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13FO3/c1-17-13-6-3-9(7-14(13)18-2)11-5-4-10(16)8-12(11)15/h3-8,16H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSPXMSVUZUAGMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=C(C=C(C=C2)O)F)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13FO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80684387
Record name 2-Fluoro-3',4'-dimethoxy[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80684387
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261965-60-9
Record name 2-Fluoro-3',4'-dimethoxy[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80684387
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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